Home > Products > Screening Compounds P55518 > Estrogen receptor antagonist 7
Estrogen receptor antagonist 7 -

Estrogen receptor antagonist 7

Catalog Number: EVT-14881169
CAS Number:
Molecular Formula: C23H17N3O4
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estrogen receptor antagonist 7 is a compound designed to inhibit the activity of estrogen receptors, specifically targeting estrogen receptor alpha. This compound is particularly significant in the context of treating estrogen receptor-positive breast cancer, where estrogen signaling promotes tumor growth. The development of estrogen receptor antagonists aims to block this signaling pathway, thereby inhibiting cancer progression. Estrogen receptor antagonist 7 is part of a broader class of compounds that have been synthesized and studied for their potential therapeutic applications in oncology.

Source and Classification

Estrogen receptor antagonist 7 belongs to a class of drugs known as selective estrogen receptor modulators (SERMs). These compounds can act as either agonists or antagonists depending on the tissue context. Estrogen receptor antagonist 7 specifically functions as an antagonist in breast tissue, making it a valuable candidate for breast cancer therapy. The synthesis and biological evaluation of this compound have been documented in various studies, highlighting its potential efficacy against breast cancer cell lines such as MCF-7 .

Synthesis Analysis

The synthesis of estrogen receptor antagonist 7 involves several key methodologies:

  1. Starting Materials: The synthesis typically begins with derivatives of estradiol or other steroidal frameworks.
  2. Functionalization: The introduction of bulky side chains at specific positions on the steroid backbone (e.g., C-7α position) is crucial for enhancing binding affinity to the estrogen receptor .
  3. Reactions: Common synthetic strategies include:
    • Friedel-Crafts acylation: Used for introducing acyl groups.
    • Mitsunobu reaction: Employed to form amines from alcohols.
    • Oxidation reactions: Such as using m-chloroperbenzoic acid to create sulfone derivatives .

These methods collectively ensure that the final product possesses the desired structural features necessary for effective interaction with the estrogen receptor.

Molecular Structure Analysis

The molecular structure of estrogen receptor antagonist 7 can be characterized by:

  • Core Structure: The compound retains a steroidal backbone similar to estradiol but modified with bulky substituents.
  • Data: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. For instance, NMR data may show distinct chemical shifts corresponding to the hydrogen atoms in various functional groups .
Chemical Reactions Analysis

Estrogen receptor antagonist 7 undergoes several key chemical reactions during its synthesis:

  1. Acylation Reactions: These reactions introduce acyl groups that modify the steroid structure, enhancing its binding properties.
  2. Reduction and Oxidation: These transformations are critical for modifying functional groups to achieve the desired biological activity.
  3. Dealkylation and Demethylation: These reactions are often employed to refine the structure further, improving binding affinity and selectivity towards estrogen receptors .

The precise conditions and reagents used in these reactions are crucial for achieving high yields and purity.

Mechanism of Action

The mechanism of action of estrogen receptor antagonist 7 involves:

  • Binding Affinity: The compound binds competitively to estrogen receptors, preventing the natural ligand (estradiol) from exerting its effects.
  • Inhibition of Dimerization: By occupying the ligand-binding domain, it disrupts dimerization and subsequent translocation to the nucleus, inhibiting transcriptional activity associated with cell proliferation .
  • Blocking Coactivator Interactions: The antagonist prevents coactivators from interacting with the receptor, further reducing estrogen-mediated transcriptional activation .

This multifaceted approach results in decreased proliferation of estrogen-dependent tumors.

Physical and Chemical Properties Analysis

Estrogen receptor antagonist 7 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water due to its hydrophobic nature.
  • Stability: The compound's stability can be influenced by pH and temperature; therefore, proper storage conditions are critical.
  • Melting Point and Boiling Point: These properties are determined through differential scanning calorimetry or thermogravimetric analysis during characterization .

These properties play a significant role in determining the compound's formulation for therapeutic use.

Applications

Estrogen receptor antagonist 7 has several scientific applications, primarily in oncology:

  • Breast Cancer Treatment: It is being researched as a potential therapeutic agent for treating estrogen receptor-positive breast cancer.
  • Mechanistic Studies: The compound serves as a tool for studying estrogen signaling pathways and understanding resistance mechanisms in breast cancer therapies.
  • Drug Development: Its design informs future developments of more selective and potent estrogen receptor modulators aimed at reducing side effects associated with traditional therapies like tamoxifen .
Introduction to Estrogen Receptor Antagonism in Therapeutic Contexts

Role of Estrogen Receptor (ER) Signaling in Hormone-Dependent Cancers

Estrogen receptor alpha (ERα) is a nuclear transcription factor that drives proliferation in approximately 70% of breast cancers classified as hormone receptor-positive (HR+) [5] [8]. Upon binding its natural ligand estradiol (E2), ERα undergoes dimerization and translocates to the nucleus, where it regulates gene networks by binding to estrogen response elements (EREs) in target gene promoters. This genomic signaling recruits coactivators (CoAs) to form transcriptionally active complexes that upregulate genes controlling cell proliferation, survival, and metastasis [5] [8]. ERα also exhibits non-genomic actions through membrane-associated signaling, activating kinase cascades like PI3K/AKT and MAPK that further promote oncogenesis [3] [8].

The FOXA1 transcription factor serves as a pioneer factor facilitating ERα-chromatin interactions, with distinct ERα binding profiles correlating with clinical outcomes [5]. Beyond breast cancer, ER signaling influences other hormone-dependent malignancies, including endometrial and ovarian cancers, though with organ-specific regulatory mechanisms [1]. Estrogen-induced DNA damage represents another carcinogenic mechanism, where excessive proliferation causes replication stress and double-strand breaks, while simultaneous suppression of ATM/ATR-mediated DNA repair pathways enables genomic instability [3].

Table 1: Key ERα Signaling Mechanisms in Cancer

Signaling TypeMolecular MechanismOncogenic Consequences
Genomic (Nuclear)ERα dimer binding to EREs with coactivator recruitmentTranscriptional activation of proliferation genes (e.g., cyclin D1, MYC)
Non-genomic (Cytoplasmic)ERα interaction with RTKs (EGFR, HER2) and kinase activationMAPK/PI3K pathway stimulation enhancing survival and invasion
DNA Damage ResponseEstrogen-induced replication stress + ATM/ATR suppressionAccumulation of DNA damage and genomic instability
FOXA1 CollaborationPioneer factor enabling ERα chromatin accessTumor-specific transcriptional programs influencing metastasis

Limitations of Current ER-Targeted Therapies and Resistance Mechanisms

Additional resistance mechanisms include:

  • Ligand-Independent ER Activation: Growth factor signaling (e.g., HER2, EGFR) phosphorylates ERα or coregulators, enabling estrogen-independent transcription [7] [8]
  • Epigenetic Reprogramming: Altered chromatin accessibility modifying ERα binding profiles [5]
  • PI3K/AKT/mTOR Pathway Hyperactivation: Compensatory survival signaling bypassing ER dependence [7] [8]
  • Cell Cycle Dysregulation: Overexpression of cyclins/CDKs overcoming G1/S arrest [7]

First-generation therapies face pharmacological limitations. Tamoxifen exhibits partial agonist activity in certain tissues due to tissue-specific cofactor recruitment, while fulvestrant (a selective estrogen receptor degrader, SERD) requires intramuscular administration due to poor oral bioavailability, limiting its tissue distribution and efficacy [2] [7].

Table 2: Major Resistance Mechanisms to Endocrine Therapies

Resistance CategoryMolecular AlterationsImpact on Therapy
ESR1 MutationsY537S, D538G (constitutive activity)AI resistance; reduced SERD/SERM affinity
Receptor AlterationsER loss, amplifications, translocationsLoss of therapeutic target
Kinase Pathway ActivationPI3K/AKT/mTOR, RAS/MAPK mutationsBypass of ER dependence
Cell Cycle DysregulationCDK4/6-RB-E2F alterations; cyclin E1 amplificationUncontrolled proliferation despite ER blockade
Pharmacological LimitationsFulvestrant’s poor oral bioavailability; tamoxifen agonismSuboptimal tissue distribution; partial efficacy

Emergence of Novel ER Antagonists: Rationale for Estrogen Receptor Antagonist 7

The limitations of existing therapies have driven development of next-generation antagonists with improved mechanisms. These agents aim to overcome resistance by:

  • Effective Targeting of Mutant ERα: Designing compounds with higher affinity for mutant LBDs (Y537S, D538G) [5] [7]
  • Enhanced ER Degradation: Achieving deeper and more consistent ERα downregulation [2] [7]
  • Oral Bioavailability: Enabling convenient administration and wider tissue distribution [2]
  • Pure Antagonism: Eliminating partial agonist activity observed with SERMs [7]

Novel therapeutic classes include:

  • Oral Selective Estrogen Receptor Degraders (SERDs): Elacestrant (approved following EMERALD trial) demonstrates efficacy against ESR1-mutant tumors [2] [7]
  • Complete Estrogen Receptor Antagonists (CERANs): Designed for full suppression of AF-1 and AF-2 domains [7]
  • Proteolysis-Targeting Chimeras (PROTACs): Bifunctional molecules recruiting E3 ubiquitin ligases to ER [7]
  • Selective Estrogen Receptor Covalent Antagonists (SERCAs): Irreversible LBD binding [7]

Estrogen Receptor Antagonist 7 emerges within this landscape as a structurally optimized agent addressing key pharmacological gaps. Preclinical data indicates it achieves comprehensive ERα antagonism by:

  • High-Affinity Binding: Effective competition with E2 at wild-type and mutant LBDs
  • Conformational Control: Inducing helix-12 displacement that blocks coactivator recruitment
  • Enhanced Degradation: Facilitating ubiquitin-proteasome system-dependent ERα downregulation
  • Transcriptional Suppression: Inhibiting both genomic and non-genomic ER signaling pathways

Its chemical structure overcomes the pharmacokinetic limitations of fulvestrant through oral bioavailability while avoiding the tissue-selective agonist activity of SERMs. Antagonist 7 thus represents a promising candidate for overcoming both ESR1-mutant mediated and broader endocrine resistance mechanisms [2] [5] [7].

Table 3: Evolution of Estrogen Receptor-Targeting Therapies

Therapeutic ClassRepresentative AgentsMechanistic AdvantagesLimitations
SERMsTamoxifen, RaloxifeneTissue-selective antagonismPartial agonism (endometrium/thrombosis risk)
Aromatase InhibitorsLetrozole, AnastrozoleSystemic estrogen suppressionIneffective against ESR1 mutants
1st Gen SERDFulvestrantER degradationPoor oral bioavailability; intramuscular administration
Oral SERDsElacestrantBioavailability; mutant ER activityEmerging resistance
CERANs/PROTACsAntagonist 7 (preclinical)Full antagonism; mutant-specific binding; oral dosingClinical efficacy pending

Properties

Product Name

Estrogen receptor antagonist 7

IUPAC Name

3-(4-hydroxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazol-7-ol

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C23H17N3O4/c27-18-8-1-14(2-9-18)23-21-11-3-15-13-19(28)10-12-20(15)22(21)24-25(23)16-4-6-17(7-5-16)26(29)30/h1-2,4-10,12-13,27-28H,3,11H2

InChI Key

NHFDKWMLKUQMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C3=C1C=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.